

# Structural Analysis of the Caspase-1 p20 Domain: A Technical Guide

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## Compound of Interest

Compound Name: p20 protein

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## Introduction

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a pivotal cysteine protease that functions as a master regulator of inflammation.<sup>[1]</sup> It belongs to the family of caspases, which are critical mediators of programmed cell death (apoptosis) and inflammation.<sup>[2]</sup> Caspase-1 is synthesized as an inactive zymogen, procaspase-1, which upon activation, undergoes autoproteolytic cleavage to form a catalytically active heterotetramer.<sup>[2][3]</sup> This active enzyme is composed of two heterodimers, each containing a p20 (20 kDa) and a p10 (10 kDa) subunit.<sup>[1]</sup>

The p20 subunit is of particular interest as it houses the catalytic active site, including the critical Cys-285 residue, making it a prime target for therapeutic intervention in a host of inflammatory diseases.<sup>[4]</sup> Understanding the intricate structural details of the p20 domain is paramount for the rational design of specific and potent inhibitors. This guide provides an in-depth overview of the caspase-1 p20 domain's structure, activation pathways, and the experimental methodologies employed for its analysis.

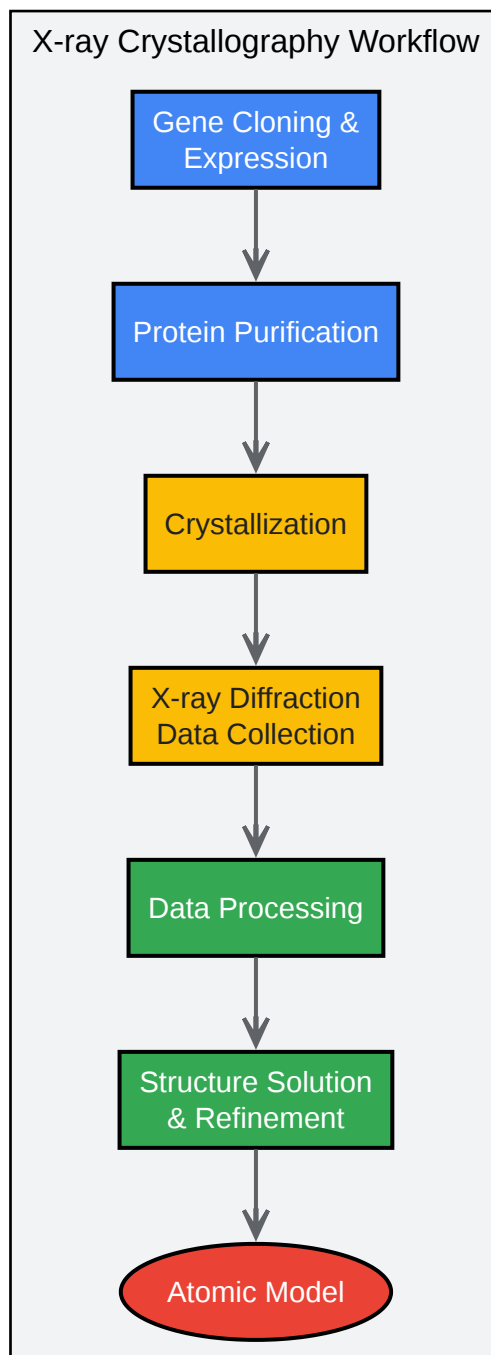
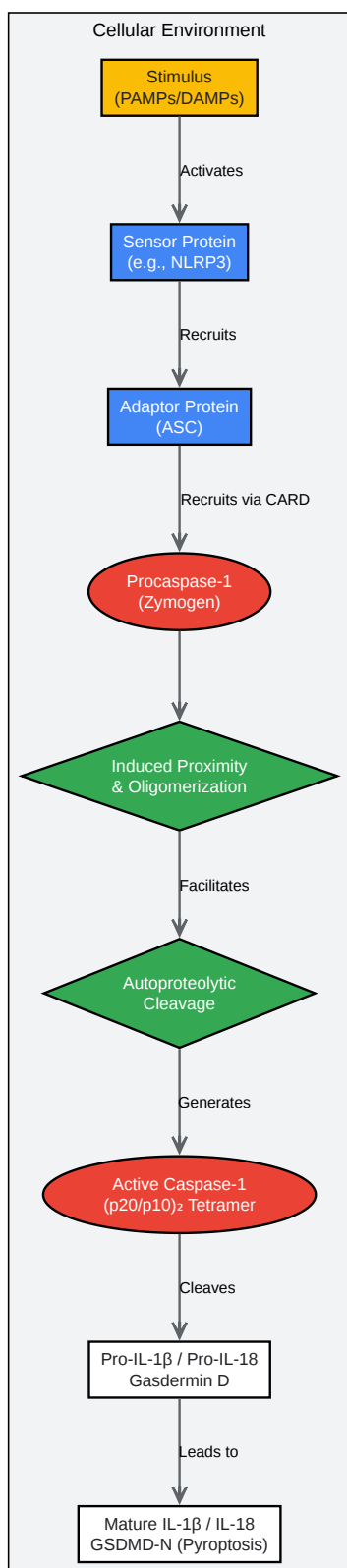
## Caspase-1 Activation and the Role of the p20 Domain

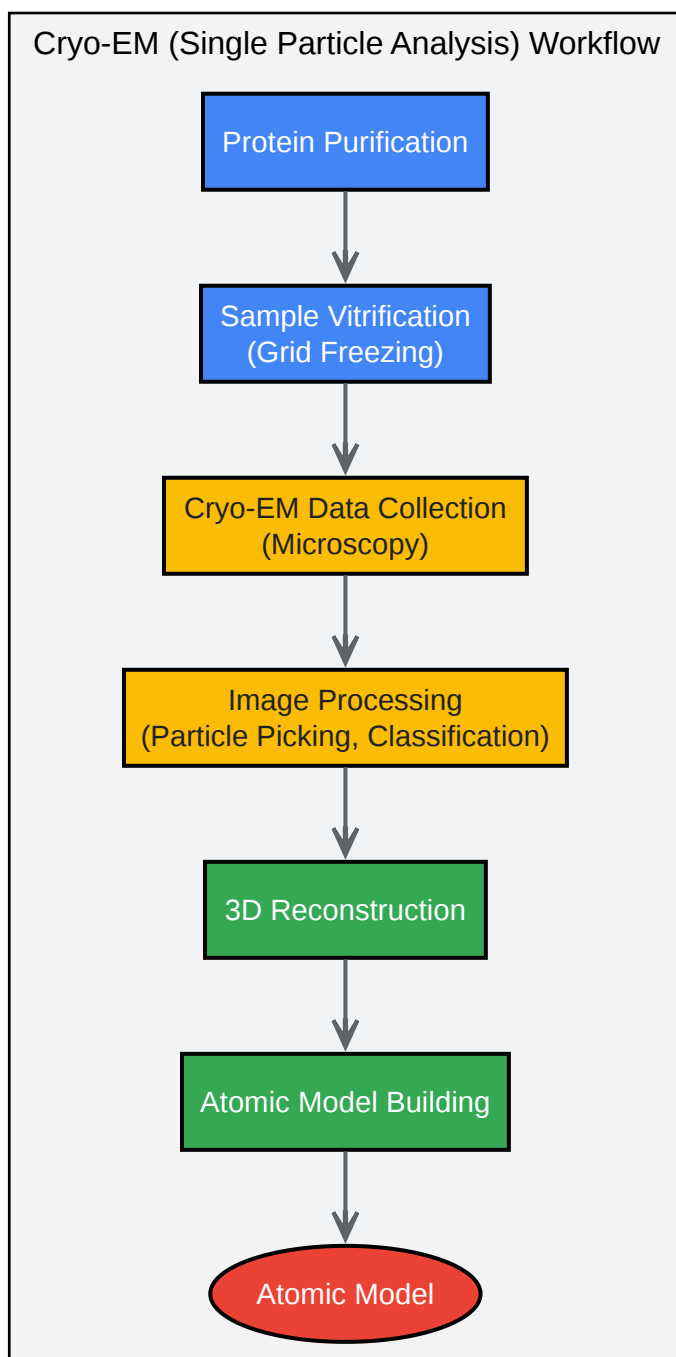
The activation of procaspase-1 is a tightly regulated process, primarily occurring within large multi-protein complexes known as inflammasomes.[3][5] These platforms, such as the well-characterized NLRP3 inflammasome, assemble in response to various pathogenic and sterile danger signals.[4]

The activation cascade generally follows these steps:

- Sensing: A sensor protein (e.g., NLRP3) detects a specific stimulus, leading to its oligomerization.
- Recruitment: The oligomerized sensor recruits an adaptor protein, typically ASC (Apoptosis-associated speck-like protein containing a CARD), via homotypic domain interactions.
- Procaspase-1 Clustering: ASC, in turn, recruits procaspase-1 through CARD-CARD interactions, bringing multiple zymogen molecules into close proximity.[3]
- Autoproteolysis: This "induced proximity" facilitates the dimerization and subsequent autoproteolytic cleavage of procaspase-1.[4] The zymogen is cleaved at several aspartic acid residues, removing the N-terminal CARD domain and separating the p20 and p10 subunits.[4][6]
- Formation of Active Enzyme: The cleaved p20 and p10 subunits reassemble to form a stable and catalytically active (p20/p10)<sub>2</sub> heterotetramer, which is then capable of processing its downstream substrates.[2][4]

The p20 subunit, liberated during this process, forms the core of the active enzyme and contains the catalytic machinery essential for substrate cleavage.





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